1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as (E)-1-(4-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one, is an organic compound classified as a chalcone. Chalcones are characterized by a conjugated system that includes a carbonyl group and a double bond between two carbon atoms, which are flanked by aromatic rings. In this compound, one of the aromatic rings is a bromophenyl group, while the other is a methylphenyl group. The molecular formula for this compound is C16H13BrO, and its molecular weight is approximately 301.18 g/mol .
The compound's structure features a double bond (C=C) and a carbonyl group (C=O), making it a part of a larger class of compounds known for their diverse biological properties and potential applications in medicinal chemistry and material science. The (E)-isomer indicates that the bromine and methyl substituents are positioned on opposite sides of the double bond, which can influence the compound's reactivity and biological activity.
A 2004 study published in Acta Crystallographica Section C describes the crystal structure of 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one. The research explores the molecule's geometric configuration and intermolecular interactions within the crystal lattice PubMed: .
PubChem, a public database of chemicals and their properties, provides basic information on 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one, including its molecular formula, weight, and InChI identifier PubChem: . This information is valuable for researchers characterizing and identifying the compound.
Further exploration of scientific databases and recent publications might yield more specific details on the research applications of 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one. It's possible researchers are investigating its potential in areas like:
These reactions highlight the versatility of 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one in synthetic organic chemistry.
The specific biological effects of 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one require further investigation to elucidate its mechanisms of action and therapeutic applications.
The synthesis of 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one typically involves the condensation of appropriate aldehydes with acetophenone derivatives. A common method includes:
This method exemplifies a typical synthetic route for generating chalcone derivatives .
The applications of 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one span various fields:
Interaction studies involving 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one may focus on its binding affinity with specific enzymes or receptors relevant to its proposed biological activities. Techniques such as:
Such studies are crucial for understanding how this chalcone derivative may be utilized therapeutically .
Several compounds share structural similarities with 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one. These include:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one | C16H13ClO | Chlorine substituent instead of bromine |
| 1-(Phenyl)-3-(4-methylphenyl)prop-2-en-1-one | C15H14O | Lacks halogen substitution; simpler structure |
| 3-(4-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one | C16H13BrO | Different positional isomer affecting reactivity |
These compounds illustrate variations in substituents that may affect their chemical properties and biological activities. The presence of halogen atoms like bromine or chlorine often enhances biological activity due to increased lipophilicity and potential for interaction with biomolecules .